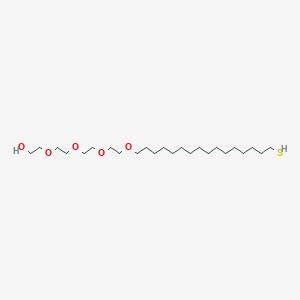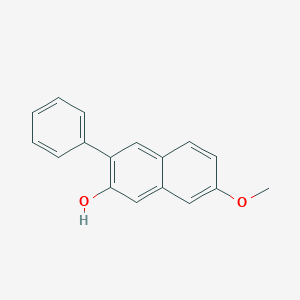
2-Naphthalenol, 7-methoxy-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenol, 7-methoxy-3-phenyl- is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings. This compound is characterized by the presence of a methoxy group at the 7th position and a phenyl group at the 3rd position on the naphthalenol structure. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties .
Vorbereitungsmethoden
The synthesis of 2-Naphthalenol, 7-methoxy-3-phenyl- can be achieved through various synthetic routes. One common method involves the use of chromium carbene complexes. The reaction typically requires an inert nitrogen atmosphere, tetrahydrofuran as the solvent, and reagents such as 4-dimethylaminopyridine, acetic anhydride, and triethylamine. The reaction mixture is heated to reflux, and the product is purified by silica gel chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Analyse Chemischer Reaktionen
2-Naphthalenol, 7-methoxy-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenol, 7-methoxy-3-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studies on antimicrobial, antioxidant, and cytotoxic properties.
Medicine: Its potential therapeutic effects are explored in drug development, particularly for its anti-inflammatory and anti-protozoal activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Naphthalenol, 7-methoxy-3-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. Its antioxidant properties are likely related to its ability to scavenge free radicals and prevent oxidative damage. The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and pathways .
Vergleich Mit ähnlichen Verbindungen
2-Naphthalenol, 7-methoxy-3-phenyl- can be compared with other naphthalene derivatives such as:
2-Naphthol: Similar in structure but lacks the methoxy and phenyl groups, making it less versatile in certain reactions.
7-Methoxy-2-naphthol: Similar but with the methoxy group at a different position, affecting its reactivity and applications.
3-Phenyl-2-naphthol: Similar but lacks the methoxy group, which can influence its biological activities and chemical properties. The uniqueness of 2-Naphthalenol, 7-methoxy-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
831171-88-1 |
|---|---|
Molekularformel |
C17H14O2 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
7-methoxy-3-phenylnaphthalen-2-ol |
InChI |
InChI=1S/C17H14O2/c1-19-15-8-7-13-10-16(12-5-3-2-4-6-12)17(18)11-14(13)9-15/h2-11,18H,1H3 |
InChI-Schlüssel |
QPRBAHHSYDBWNJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=C(C=C2C=C1)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)
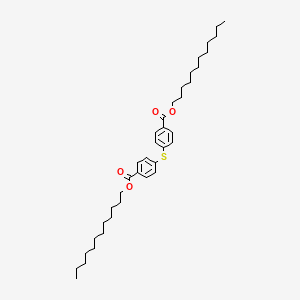
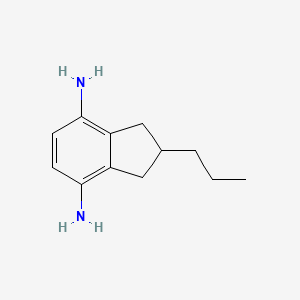
![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
![Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-](/img/structure/B14203881.png)
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea](/img/structure/B14203886.png)
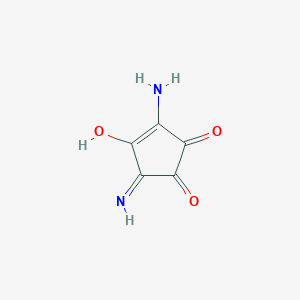
![1-[3-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B14203902.png)
![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)
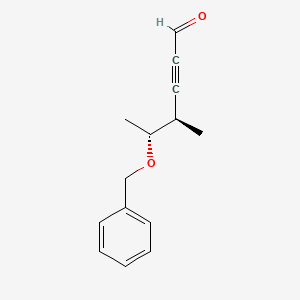
![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)
